![molecular formula C30H25OSi B12637533 {1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl CAS No. 920985-14-4](/img/structure/B12637533.png)
{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, a phenyl group, and a diphenylsilyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl typically involves the reaction of 4-(naphthalen-2-yl)phenol with diphenylchlorosilane in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any side reactions with moisture or oxygen. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using larger reaction vessels, and employing automated systems for mixing and purification. The use of continuous flow reactors could also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The phenyl and naphthalene rings can undergo electrophilic aromatic substitution reactions with reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as a solvent.
Substitution: Bromine, nitric acid, sulfuric acid as a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxyl or carbonyl groups, while reduction can yield alcohols or amines. Substitution reactions can introduce halogens or nitro groups onto the aromatic rings.
Scientific Research Applications
{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which {1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl exerts its effects is largely dependent on its chemical structure. The compound can interact with various molecular targets through π-π interactions, hydrogen bonding, and van der Waals forces. These interactions can influence the compound’s reactivity and its ability to form complexes with other molecules. The specific pathways involved would depend on the context of its application, such as in catalysis or as a material component.
Comparison with Similar Compounds
Similar Compounds
- {1-[4-(Naphthalen-2-yl)phenyl]methoxy}(diphenyl)silyl
- {1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(triphenyl)silyl
- {1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(dimethyl)silyl
Uniqueness
{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl is unique due to its specific combination of a naphthalene ring, a phenyl group, and a diphenylsilyl moiety. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in material science and organic synthesis. The presence of the diphenylsilyl group also enhances its stability and reactivity compared to similar compounds with different substituents.
Properties
CAS No. |
920985-14-4 |
|---|---|
Molecular Formula |
C30H25OSi |
Molecular Weight |
429.6 g/mol |
InChI |
InChI=1S/C30H25OSi/c1-23(31-32(29-12-4-2-5-13-29)30-14-6-3-7-15-30)24-16-18-26(19-17-24)28-21-20-25-10-8-9-11-27(25)22-28/h2-23H,1H3 |
InChI Key |
OAFURWDQSFQIRA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC3=CC=CC=C3C=C2)O[Si](C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



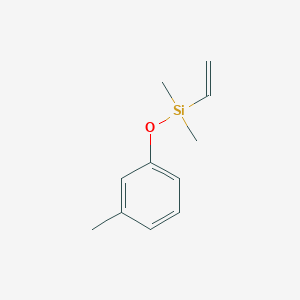

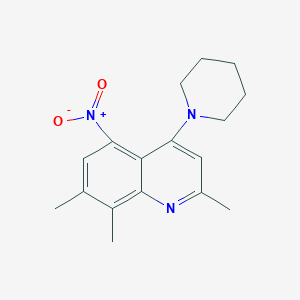
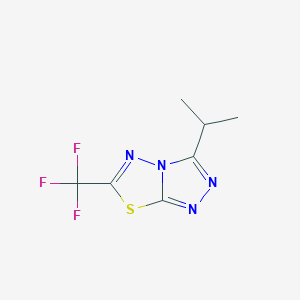
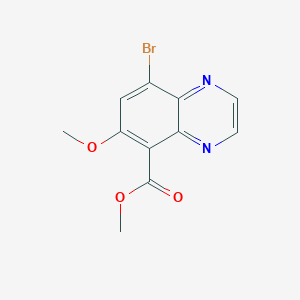
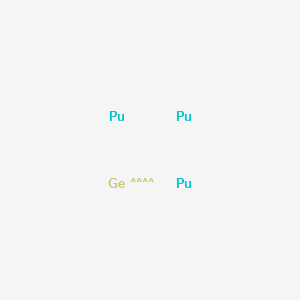

![N-[2-(5-Bromo-1H-indol-3-yl)ethyl]-2-iodothiophene-3-carboxamide](/img/structure/B12637489.png)
![2,6-Diazaspiro[4.5]decane,2-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B12637493.png)
![N-[2-(4-Hydroxyphenyl)ethyl]-3-methylbutanamide](/img/structure/B12637496.png)
![4-[(3aS,4R,9bR)-6,8-dichloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl]benzoic acid](/img/structure/B12637507.png)
![2,7-Diazaspiro[3.5]nonane, 7-propyl-](/img/structure/B12637511.png)
![(3S,3'aR,8'aS,8'bS)-5-fluoro-2'-(3-nitrophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12637512.png)
